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Compound of Interest

Compound Name: 4-Thiophen-2-ylphenol

Cat. No.: B1587297 Get Quote

An In-Depth Technical Guide to 4-Thiophen-2-ylphenol (CAS: 29886-65-5): A Keystone

Scaffold for Drug Discovery

Introduction and Strategic Overview
4-Thiophen-2-ylphenol stands as a pivotal heterocyclic compound within the landscape of

modern medicinal chemistry and drug development. Comprising a phenol ring directly linked to

a thiophene moiety, this molecule merges the structural alerts of two highly significant

pharmacophores. Thiophene rings are frequently employed as bioisosteres for benzene rings,

offering a similar size and aromaticity but with distinct electronic properties and metabolic

profiles that can be strategically exploited to enhance potency, selectivity, or pharmacokinetic

parameters.[1][2] The phenolic hydroxyl group provides a crucial handle for hydrogen bonding

interactions with biological targets and serves as a versatile anchor point for synthetic

elaboration.

This guide, intended for researchers, medicinal chemists, and drug development scientists,

provides a comprehensive technical overview of 4-Thiophen-2-ylphenol. It moves beyond a

simple recitation of facts to explain the causality behind its synthesis, the logic of its

characterization, and its strategic importance as a foundational scaffold for generating novel

therapeutic agents. The information herein is designed to empower researchers to effectively

utilize this valuable building block in their discovery programs.

Core Physicochemical & Structural Properties
The utility of 4-Thiophen-2-ylphenol in a research context is fundamentally governed by its

chemical and physical properties. A precise understanding of these characteristics is essential
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for designing synthetic routes, developing analytical methods, and interpreting biological data.

Property Value / Description Source(s)

CAS Number 29886-65-5 [3][4][5][6]

IUPAC Name 4-(Thiophen-2-yl)phenol [4]

Synonyms 4-(2-Thienyl)phenol, BM455 [4][7]

Molecular Formula C₁₀H₈OS [3][4][5]

Molecular Weight 176.23 g/mol [3][5][6]

SMILES
OC1=CC=C(C2=CC=CS2)C=

C1
[5]

Predicted pKa 9.47 ± 0.13 [8]

Appearance
Typically an off-white to yellow

or brown solid.
N/A

The molecule's architecture features a planar, electron-rich thiophene ring coupled to a phenol

system. The sulfur heteroatom in the thiophene ring influences the electronic distribution and

can engage in specific interactions with protein targets, distinguishing it from a simple biphenyl

structure. The acidic proton of the phenol group (predicted pKa ≈ 9.47) is a key site for receptor

binding and a reactive center for derivatization.[8]

Synthesis and Characterization: A Validated
Workflow
The synthesis of 4-Thiophen-2-ylphenol is most reliably achieved via palladium-catalyzed

cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-

Miyaura coupling is a preferred method due to the commercial availability of the necessary

building blocks and the robustness of the reaction.

Rationale for Synthetic Strategy
The chosen synthetic pathway involves a Suzuki coupling between a protected phenol (as a

boronic acid or ester) and a halogenated thiophene. Using a protected phenol, such as 4-
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methoxyphenylboronic acid, is a critical choice. This strategy prevents the acidic phenolic

proton from interfering with the basic conditions of the coupling reaction and avoids potential

side reactions. The subsequent demethylation step is a standard and high-yielding

transformation to unmask the desired phenol. This two-step approach ensures a clean

conversion and simplifies purification.

Step 1: Suzuki-Miyaura Coupling

Step 2: Demethylation

Purification & Analysis

4-Methoxyphenylboronic Acid

2-(4-Methoxyphenyl)thiophene

Pd(PPh₃)₄, Na₂CO₃

Dioxane/H₂O, 90°C

2-Bromothiophene

4-Thiophen-2-ylphenol
(Final Product)

BBr₃, DCM
0°C to RT

Silica Gel Chromatography

NMR, MS, IR
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Caption: A validated two-step workflow for the synthesis of 4-Thiophen-2-ylphenol.

Detailed Synthesis Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)thiophene

To a 250 mL round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 2-

bromothiophene (1.05 eq), and sodium carbonate (3.0 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to

the flask under the inert atmosphere.

Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 4-Thiophen-2-ylphenol (Demethylation)

Dissolve the crude 2-(4-methoxyphenyl)thiophene from Step 1 in anhydrous

dichloromethane (DCM) in a flask under an inert atmosphere.

Cool the solution to 0°C in an ice bath.

Slowly add a solution of boron tribromide (BBr₃) (1.2 eq, typically 1M in DCM) dropwise via a

syringe. Caution: BBr₃ is highly corrosive and reacts violently with water.

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an

additional 4-6 hours. Monitor by TLC.
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Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated

solution of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry

over Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product via flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford pure 4-Thiophen-2-ylphenol.

Spectroscopic Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.

Spectroscopic data provides a definitive fingerprint of the molecular structure.

Technique Expected Observations

¹H NMR

A broad singlet for the phenolic -OH proton

(typically δ 5.0-9.0 ppm, solvent dependent).

Multiplets in the aromatic region (δ 6.8-7.5 ppm)

corresponding to the protons on both the phenol

and thiophene rings.

¹³C NMR

Signals in the aromatic region (δ 115-160 ppm).

The carbon bearing the hydroxyl group will be

downfield (around δ 155 ppm), while the carbon

at the junction of the two rings will also be

distinct.

FT-IR

A broad absorption band around 3200-3500

cm⁻¹ (O-H stretch). Aromatic C-H stretching just

above 3000 cm⁻¹. Aromatic C=C stretching in

the 1450-1600 cm⁻¹ region. A C-O stretching

band around 1200 cm⁻¹.

Mass Spec.

The molecular ion peak (M⁺) confirming the

molecular weight of 176.23. High-resolution

mass spectrometry (HRMS) should confirm the

elemental formula C₁₀H₈OS.[3]
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Strategic Applications in Drug Discovery
The true value of 4-Thiophen-2-ylphenol lies in its application as a versatile scaffold.

Thiophene-containing compounds are known to possess a vast array of biological activities,

including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][9][10][11] 4-
Thiophen-2-ylphenol serves as an ideal starting point for exploring these activities through

systematic structural modification.

The phenolic hydroxyl and the C5 position of the thiophene ring are primary sites for

derivatization, allowing chemists to append various functional groups to probe structure-activity

relationships (SAR) and optimize ligand-target interactions. For example, novel 4-amino-2-

(thio)phenol derivatives have been synthesized and identified as potent protein kinase and

angiogenesis inhibitors.[12] This demonstrates the potential of the core phenol scaffold in

developing targeted cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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